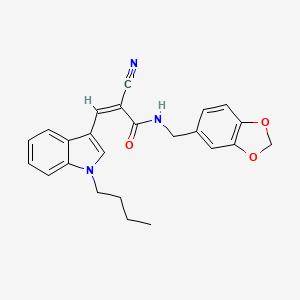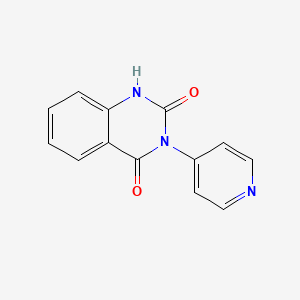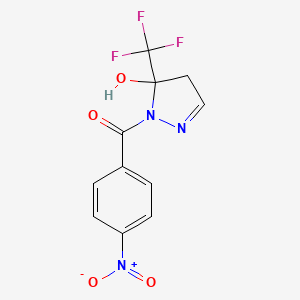
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide, also known as BDBCA, is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. BDBCA belongs to the family of cyanoacrylamides, which are known for their ability to inhibit enzymes and modulate biological processes. BDBCA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide exerts its biological effects by inhibiting the activity of enzymes and modulating various signaling pathways. It has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and regulation. This compound has also been shown to inhibit the activity of proteases, which are involved in various physiological processes, including blood clotting and inflammation. Additionally, this compound has been shown to modulate the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide in lab experiments is its ability to inhibit the activity of various enzymes and modulate various biological processes. This makes this compound a versatile tool for studying various physiological processes and disease models. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of this compound in various experimental models.
Direcciones Futuras
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide. One direction is the development of novel therapeutic agents based on the structure of this compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in various animal models and human subjects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various disease models.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to inhibit the activity of various enzymes, including protein kinases, proteases, and phosphodiesterases. This compound has also been shown to modulate various biological processes, including cell proliferation, apoptosis, and inflammation. These properties make this compound a promising candidate for the development of novel therapeutic agents for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
Propiedades
IUPAC Name |
(Z)-N-(1,3-benzodioxol-5-ylmethyl)-3-(1-butylindol-3-yl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-2-3-10-27-15-19(20-6-4-5-7-21(20)27)12-18(13-25)24(28)26-14-17-8-9-22-23(11-17)30-16-29-22/h4-9,11-12,15H,2-3,10,14,16H2,1H3,(H,26,28)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGUGDLKSWHUFA-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4848107.png)
![N-(3-acetylphenyl)-N-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B4848112.png)
![2-amino-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4848119.png)
![methyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4848124.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4848141.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4848147.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4848151.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4848153.png)
![3-(1,3-benzodioxol-5-yl)-6-methyl-4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}isoxazolo[5,4-b]pyridine](/img/structure/B4848156.png)
![3-chloro-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4848158.png)

![N-{3-[1-(methylsulfonyl)-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B4848175.png)
